2-Chloro-4-fluoro-1-(methoxymethoxy)benzene

Description

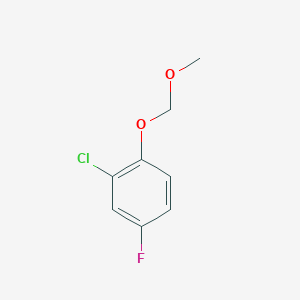

2-Chloro-4-fluoro-1-(methoxymethoxy)benzene (CAS: 35982-99-1) is a halogenated aromatic ether characterized by a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at position 4, and a methoxymethoxy (MOM) group at position 1. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving regioselective functionalization, such as gold(I)-catalyzed hydroarylation reactions .

Properties

IUPAC Name |

2-chloro-4-fluoro-1-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-11-5-12-8-3-2-6(10)4-7(8)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXJAEAKVRMXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-1-(methoxymethoxy)benzene typically involves the reaction of 2-chloro-4-fluoroaniline with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Amino or thiol-substituted derivatives.

Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives.

Oxidation and Reduction: Aldehydes, carboxylic acids, or alcohols.

Scientific Research Applications

2-Chloro-4-fluoro-1-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-(methoxymethoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding or halogen bonding, while the methoxymethoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired effects.

Comparison with Similar Compounds

2-Chloro-1-fluoro-4-methoxybenzene (CAS: 186589-76-4)

- Similarity Score : 0.86

- Key Differences : Replaces the MOM group at position 1 with a methoxy (-OCH₃) group.

- Reactivity : The absence of the MOM group reduces steric hindrance, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions.

- Applications : Widely used in agrochemical synthesis due to its simpler structure and lower production costs.

4-Chloro-1-fluoro-2-(methoxymethoxy)benzene (CAS: Unspecified)

- Key Differences : Substitutes chlorine at position 4 and fluorine at position 1, altering electronic effects.

- Safety Profile : Exhibits warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Reactivity : Positional isomerism reduces compatibility with catalysts requiring para-substitution, such as in Suzuki-Miyaura couplings.

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene (CAS: 775334-11-7)

- Key Differences : Chlorine and fluorine are transposed (Cl at position 1, F at position 2).

- Applications : Used in pharmaceutical intermediates where meta-substitution is critical for bioactivity .

Functional Analogues

2-Chloro-4-methoxy-1-methylbenzene (CAS: 54788-38-4)

2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethan-1-one (CAS: Unspecified)

- Key Differences : Incorporates a trifluoroacetyl group, increasing electrophilicity.

- Applications : Used in fluorinated chromene synthesis, leveraging its ketone functionality for cyclization reactions .

Comparative Data Table

Research Findings and Implications

- Regioselectivity : The MOM group in this compound enhances steric shielding at position 1, directing reactions to the less hindered positions (e.g., position 3 in gold-catalyzed processes) .

- Market Trends : Discontinuation of the compound highlights a shift toward simpler, more cost-effective analogues like 2-Chloro-1-fluoro-4-methoxybenzene in industrial settings .

Biological Activity

2-Chloro-4-fluoro-1-(methoxymethoxy)benzene, with the CAS number 1864105-98-5, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H8ClF O2

- Molecular Weight : 194.60 g/mol

- Structure : The compound features a chlorinated and fluorinated benzene ring with methoxymethoxy substitution, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The presence of halogens (chlorine and fluorine) can enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioactivity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or disrupting metabolic pathways critical for cancer cell survival.

- Antimicrobial Properties : There is evidence that derivatives of this compound show activity against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on pancreatic cancer cells demonstrated significant cytotoxicity. The compound was found to induce apoptosis in MIA PaCa-2 cells with an IC50 value of approximately 118.5 nM when cultured in galactose medium, which forces reliance on oxidative phosphorylation (OXPHOS) for ATP production. This suggests that the compound may serve as a lead for developing OXPHOS inhibitors in cancer therapy .

Case Study 2: Antimicrobial Testing

In another study, derivatives of this compound were screened for antimicrobial activity against a panel of bacterial strains. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains of Staphylococcus aureus, highlighting their potential utility in addressing antibiotic resistance .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 0.1185 | Anticancer |

| Benzene-1,4-disulfonamide | Structure | 0.058 | OXPHOS Inhibitor |

| N,N-Dimethyl-3-(cyclopropyl)-propanamide | Structure | 0.031 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.